Product packaging for 1,1,5,5-Tetrachloropenta-1,4-dien-3-one(Cat. No.:CAS No. 5780-52-9)

1,1,5,5-Tetrachloropenta-1,4-dien-3-one

Cat. No.: B13750905
CAS No.: 5780-52-9
M. Wt: 219.9 g/mol
InChI Key: POYHRXUCNTYVBV-UHFFFAOYSA-N
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Description

1,1,5,5-Tetrachloropenta-1,4-dien-3-one is a high-purity chemical compound provided for research and development purposes. This specialized molecule features a conjugated system and multiple chlorine atoms, making it a potential intermediate in organic synthesis and materials science research. Researchers value this compound for its utility in developing novel polymers and as a precursor for synthesizing more complex chemical entities. The presence of both poly-chlorinated and α,β-unsaturated ketone functional groups in its structure suggests potential reactivity in various chemical transformations. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl4O B13750905 1,1,5,5-Tetrachloropenta-1,4-dien-3-one CAS No. 5780-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5780-52-9

Molecular Formula

C5H2Cl4O

Molecular Weight

219.9 g/mol

IUPAC Name

1,1,5,5-tetrachloropenta-1,4-dien-3-one

InChI

InChI=1S/C5H2Cl4O/c6-4(7)1-3(10)2-5(8)9/h1-2H

InChI Key

POYHRXUCNTYVBV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)C(=O)C=C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Laboratory Synthetic Pathways

While specific, detailed protocols for the synthesis of 1,1,5,5-tetrachloropenta-1,4-dien-3-one are scarce, a consideration of its structure allows for the proposal of logical synthetic disconnections and pathways from readily available starting materials. The symmetrical nature of the molecule suggests a convergent synthesis involving the coupling of two three-carbon fragments or a divergent approach starting from a central five-carbon precursor.

A plausible multi-step synthesis could involve the construction of the carbon backbone followed by chlorination, or the use of chlorinated building blocks. One hypothetical route could start from the Friedel-Crafts acylation of vinylidene chloride with a suitable acyl chloride, followed by further functional group manipulation.

A potential precursor for one of the three-carbon units is 3,3-dichloroprop-2-enoyl chloride . The reaction of this acyl chloride with a suitable three-carbon nucleophile could, in principle, form the pentadienone backbone. Another potential precursor is 3,3,3-trichloropropanoyl chloride .

A hypothetical multi-step synthesis could be envisioned as follows:

Formation of a Chlorinated Acyl Chloride: Preparation of a suitable chlorinated acyl chloride, such as 3,3-dichloroprop-2-enoyl chloride, from a corresponding carboxylic acid.

Carbon-Carbon Bond Formation: A Lewis acid-catalyzed acylation of an alkene like vinylidene chloride . This step would aim to form the C5 backbone.

Isomerization and/or Further Chlorination: The initial product from the coupling reaction may not have the desired double bond geometry or degree of chlorination. Subsequent steps involving isomerization and/or chlorination would be necessary to yield the final product.

The challenges in such an approach would include controlling the regioselectivity of the acylation and the conditions for any subsequent chlorination and isomerization steps to avoid unwanted side reactions.

Currently, there are no well-established and optimized one-pot synthetic protocols for this compound reported in the literature. The development of such a protocol would be a significant contribution to the synthesis of highly halogenated compounds. A hypothetical one-pot reaction could involve the in-situ generation of a reactive intermediate from a precursor like 3,3,3-trichloropropanoyl chloride, which then undergoes a self-condensation or a reaction with another precursor in the same reaction vessel. The conditions for such a reaction would need to be carefully optimized to favor the formation of the desired product.

The structure of this compound does not possess any chiral centers. The primary stereochemical consideration is the geometry of the two carbon-carbon double bonds. The molecule can exist as (1E,4E), (1Z,4Z), or (1E,4Z) isomers. The thermodynamic stability of these isomers would likely favor the (1E,4E) configuration to minimize steric hindrance between the chlorine atoms and the carbonyl group. Synthetic methods would need to be designed to favor the formation of the most stable isomer or allow for the separation of different stereoisomers.

IsomerDescription
(1E,4E)Both double bonds have the E configuration.
(1Z,4Z)Both double bonds have the Z configuration.
(1E,4Z)One double bond has the E and the other has the Z configuration.

Novel Synthetic Route Development

The development of novel synthetic routes for this compound could focus on improving efficiency, reducing the number of synthetic steps, and employing more environmentally friendly methods.

Future research could explore the use of novel catalytic systems to facilitate the key bond-forming reactions. For instance, transition-metal catalysis could offer new pathways for the coupling of chlorinated precursors. The use of organometallic reagents derived from chlorinated alkenes could also be a viable strategy. The development of specific catalysts for the dimerization or cross-coupling of chlorinated C2 and C3 synthons would be a key area of investigation.

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing a synthesis that maximizes the incorporation of atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives.

Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents and minimize waste.

Energy Efficiency: Developing synthetic routes that can be performed at lower temperatures and pressures.

Given the highly chlorinated nature of the target molecule, a significant challenge would be to minimize the formation of chlorinated byproducts and waste streams.

Precursor Compound Derivatization and Scaffold Construction

The construction of the this compound scaffold would likely involve the strategic derivatization of precursor molecules to introduce the required chlorine atoms and the dienone functionality. A plausible precursor for this synthesis is mucochloric acid, which can be prepared from the chlorination of furfural (B47365). The structure of mucochloric acid provides a five-carbon backbone and existing chloro substituents, making it a logical starting point.

The derivatization of mucochloric acid could, in theory, proceed through a series of chlorination and condensation reactions. The aldehyde group of mucochloric acid could potentially undergo a condensation reaction with a chlorinated two-carbon synthon. However, specific reagents and reaction conditions for such a transformation leading to the target molecule are not well-documented.

Another theoretical approach involves the self-condensation of a chlorinated three-carbon precursor. For instance, a derivative of a dichlorinated propene could potentially be dimerized and oxidized to form the pentadienone scaffold. The challenge in this approach lies in controlling the regioselectivity of the condensation and subsequent chlorination steps to yield the desired 1,1,5,5-tetrachloro substitution pattern.

The table below outlines potential precursor classes and the hypothetical derivatization strategies for the synthesis of this compound.

Precursor ClassDerivatization StrategyKey Challenges
Mucochloric Acid DerivativesCondensation with a C2 chlorinated synthon, followed by functional group manipulation.Identification of a suitable C2 synthon and control of reaction conditions to avoid side reactions.
Chlorinated PropenesSelf-condensation and oxidation.Controlling the regioselectivity of the condensation and achieving the correct level of chlorination.
FurfuralDirect, multi-step chlorination and ring-opening.Harsh reaction conditions may lead to a mixture of polychlorinated products, requiring extensive purification.

Methodologies for Large-Scale Laboratory Synthesis and Purification

The large-scale laboratory synthesis of this compound would necessitate robust and scalable reaction protocols, which are not explicitly detailed in the available literature for this specific compound. However, general principles for the scale-up of chlorinated organic compound synthesis can be applied.

For a potential synthesis route starting from furfural and chlorine, a continuous flow reactor could offer advantages in terms of safety and control over the highly exothermic chlorination reactions. google.com The reaction of furfural with chlorine in an aqueous hydrochloric acid solution is a known process for producing mucochloric acid. google.com Subsequent transformation to the target pentadienone would require further scalable steps, the specifics of which remain theoretical.

Purification of the final product on a large scale would likely employ techniques such as distillation and crystallization. Given the chlorinated nature of the compound, vacuum distillation could be a suitable method to purify the product from less volatile impurities.

Crystallization is another common technique for purifying solid organic compounds. The choice of solvent is critical and would need to be determined empirically. A suitable solvent would dissolve the compound at an elevated temperature and allow for the formation of crystals upon cooling, leaving impurities in the mother liquor. For chlorinated ketones, a range of organic solvents could be screened to find the optimal crystallization conditions.

The following table summarizes potential large-scale synthesis and purification methodologies.

StageMethodologyKey Considerations
Synthesis Continuous Flow ReactionEnhanced safety and control over exothermic chlorination. Requires specialized equipment.
Batch ReactionMore traditional approach, may require careful temperature control and monitoring of reactant addition.
Purification Vacuum DistillationSuitable for thermally stable compounds to separate from non-volatile impurities.
CrystallizationEffective for solid products. Requires identification of an appropriate solvent system for optimal yield and purity.
ChromatographyPotentially useful for small to medium scale purification but may be less practical for very large quantities due to solvent consumption and cost.

Due to the absence of specific experimental data for the synthesis and purification of this compound, the presented methodologies are based on established principles in organic synthesis and industrial chemistry for related chlorinated compounds. Further research and development would be necessary to establish optimized and validated procedures.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reaction Pathways

The electron-poor nature of the conjugated system in 1,1,5,5-tetrachloropenta-1,4-dien-3-one primarily predisposes it to nucleophilic attack rather than electrophilic addition. Electrophilic attack is generally disfavored due to the deactivating effect of the carbonyl and chloro groups, which reduce the electron density of the double bonds.

Conversely, the dienone backbone features multiple electrophilic sites susceptible to nucleophilic attack. These include the carbonyl carbon (C-3) and the β- and δ-positions (C-2, C-4 and C-1, C-5). Nucleophilic additions to such extended conjugated systems are common. The terminal chlorine atoms also introduce the possibility of nucleophilic vinylic substitution, although such reactions typically require harsh conditions.

Nucleophilic attack on the extended conjugated system of this compound can theoretically occur at the C-1, C-3, or C-5 positions. The regioselectivity of this attack is influenced by both electronic and steric factors. The carbonyl carbon (C-3) is an electrophilic site for direct (1,2) addition. The β-carbons (C-2 and C-4) and δ-carbons (C-1 and C-5) are activated for conjugate (1,4- and 1,6-) addition due to the electron-withdrawing nature of the carbonyl group and the terminal chlorine atoms.

The gem-dichloro groups at C-1 and C-5 are expected to significantly enhance the electrophilicity of these terminal positions. Therefore, 1,6-conjugate addition by soft nucleophiles is a probable reaction pathway, leading to an enolate intermediate. Subsequent protonation would yield the corresponding saturated ketone. The stereoselectivity of such additions would be dependent on the nature of the nucleophile and the reaction conditions, with the potential for the creation of new stereocenters.

Reaction Type Nucleophile Type Predicted Major Product Type Key Intermediates
1,2-AdditionHard Nucleophiles (e.g., Grignard reagents)Attack at the carbonyl carbon (C-3)Alkoxide
1,4-AdditionSoft Nucleophiles (e.g., Gilman cuprates, enamines)Attack at the β-positions (C-2, C-4)Enolate
1,6-AdditionSoft NucleophilesAttack at the δ-positions (C-1, C-5)Extended Enolate

This table presents predicted outcomes based on general principles of α,β-unsaturated ketone reactivity.

The chlorine atoms in this compound are attached to sp²-hybridized carbons, making them part of vinyl chloride moieties. Nucleophilic vinylic substitution is generally more difficult than substitution at sp³-hybridized carbons due to the increased strength of the C-Cl bond and electrostatic repulsion between the incoming nucleophile and the electron-rich double bond.

However, the presence of the electron-withdrawing dienone system can facilitate nucleophilic vinylic substitution through an addition-elimination mechanism. In this pathway, a nucleophile would add to one of the terminal double bonds (e.g., at C-1), forming a resonance-stabilized carbanionic intermediate. Subsequent elimination of a chloride ion would result in the net substitution of chlorine. This reaction is more likely to occur with potent nucleophiles and under forcing conditions. The regioselectivity would favor attack at the terminal carbons due to the strong activation provided by the gem-dichloro groups.

Cycloaddition Chemistry

The conjugated diene system of this compound allows it to participate in various cycloaddition reactions. Its electron-deficient character will be a determining factor in its role as either a diene or a dienophile.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org Given the electron-withdrawing nature of the carbonyl group and the four chlorine atoms, this compound is an electron-deficient diene. Therefore, it would be expected to react most readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. wikipedia.org Suitable dienophiles would include vinyl ethers, enamines, and simple alkenes.

The regioselectivity of the Diels-Alder reaction would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. The stereoselectivity of the reaction is expected to follow the usual principles of the Diels-Alder reaction, being a concerted, suprafacial cycloaddition.

Dienophile Type Expected Reactivity Predicted Product
Electron-rich (e.g., Ethyl vinyl ether)High (Inverse-electron-demand)Substituted cyclohexene (B86901) derivative
Electron-neutral (e.g., Ethylene)ModerateSubstituted cyclohexene derivative
Electron-poor (e.g., Maleic anhydride)Low (Normal-electron-demand)Substituted cyclohexene derivative

This table outlines the predicted reactivity based on Frontier Molecular Orbital theory for Diels-Alder reactions.

The double bonds of this compound can also act as 2π components in other cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated ketones. Upon photoirradiation, the dienone could be excited to its triplet state and react with an alkene to form a cyclobutane (B1203170) ring. This reaction can proceed with a variety of alkenes, and the regioselectivity is governed by the stability of the intermediate 1,4-diradical.

[3+2] Cycloaddition: The electron-deficient double bonds of the dienone would make it a good dipolarophile for 1,3-dipolar cycloadditions. organic-chemistry.org This reaction involves a 1,3-dipole, such as an azide, nitrile oxide, or nitrone, reacting with the dienone to form a five-membered heterocyclic ring. The regioselectivity of this cycloaddition is determined by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. organic-chemistry.org

The development of asymmetric variants of the cycloaddition reactions involving this compound would be of significant interest for the synthesis of chiral molecules.

Asymmetric Diels-Alder Reactions: For the inverse-electron-demand Diels-Alder reaction, chiral Lewis acids could be employed to activate the electron-deficient diene, or a chiral catalyst could activate the electron-rich dienophile. This would allow for the enantioselective formation of the cyclohexene products.

Asymmetric [3+2] Cycloadditions: In the case of 1,3-dipolar cycloadditions, the use of chiral metal catalysts or organocatalysts can induce enantioselectivity. These catalysts can coordinate to either the 1,3-dipole or the dipolarophile (the tetrachloropentadienone), creating a chiral environment that directs the approach of the other reactant, leading to the formation of one enantiomer of the heterocyclic product in excess.

Rearrangement Reactions and Isomerization Processes

Due to its conjugated π-system and the presence of electron-withdrawing chlorine atoms, this compound can be susceptible to various rearrangement and isomerization reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity of analogous α,β-unsaturated ketones and polyhalogenated compounds suggests potential transformation pathways.

Isomerization between cis and trans isomers around the carbon-carbon double bonds could be induced by thermal or photochemical stimuli. Acid- or base-catalyzed isomerization is also a plausible pathway, potentially leading to a mixture of geometric isomers. Intramolecular cyclization reactions, a form of rearrangement, could be envisaged under certain conditions, possibly leading to the formation of chlorinated cyclopentenone derivatives, although such reactions would be highly dependent on the reaction conditions and the presence of suitable catalysts or reagents.

Transition Metal-Catalyzed Transformations

The halogenated sites of this compound present key opportunities for transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Utilizing Halogenated Sites

The vinylic chlorine atoms in this compound are potential sites for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful methods for forming new bonds at sp²-hybridized carbon atoms. mdpi.com The reactivity of the different chlorine atoms could potentially be differentiated based on their electronic environment, allowing for selective functionalization. For instance, a palladium catalyst could oxidatively add to one of the C-Cl bonds, followed by transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or reaction with an alkene (in a Heck reaction) and subsequent reductive elimination to yield the coupled product. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the selectivity and efficiency of these transformations.

Table 1: Potential Cross-Coupling Reactions of this compound

Cross-Coupling ReactionPotential ReagentCatalyst System (Example)Potential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseAryl-substituted pentadienone
Stille CouplingOrganostannanePdCl₂(PPh₃)₂, CuIStannyl-substituted pentadienone derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseAlkenyl-substituted pentadienone

This table presents hypothetical reaction schemes based on the known reactivity of similar halogenated compounds.

Functionalization and Derivatization via Organometallic Intermediates

The formation of organometallic intermediates from this compound can open up further avenues for functionalization. For example, lithium-halogen exchange at one of the vinylic positions could generate a highly reactive organolithium species. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups. Similarly, the formation of Grignard reagents, although potentially challenging due to the presence of the ketone functionality, could also be explored under carefully controlled conditions. Transition metal-catalyzed C-H activation, while less likely at the chlorinated positions, might be a possibility at other sites in derivatives of this compound. mdpi.com

Radical Reaction Pathways and Their Initiators

The carbon-chlorine bonds in this compound can be susceptible to homolytic cleavage under radical conditions, initiating a variety of transformations. Radical reactions can be initiated by thermal or photochemical means, often in the presence of a radical initiator. libretexts.org

Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide. libretexts.org Upon initiation, a radical cascade can ensue. For example, a tin-centered radical (from tributyltin hydride) can abstract a chlorine atom to generate a vinylic radical. libretexts.org This radical could then participate in intra- or intermolecular addition reactions, or be reduced to the corresponding alkene. Atom transfer radical polymerization (ATRP) is another potential pathway if suitable monomers are present.

Table 2: Common Radical Initiators and Their Decomposition

InitiatorStructureDecomposition ProductsTypical Initiation Temperature
Azobisisobutyronitrile (AIBN)(CH₃)₂C(CN)N=NC(CN)(CH₃)₂2(CH₃)₂C(CN)• + N₂60-80 °C
Benzoyl Peroxide(C₆H₅CO)₂O₂2C₆H₅CO₂• → 2C₆H₅• + 2CO₂80-100 °C

Photochemical and Electrochemical Reaction Methodologies

The conjugated dienone structure of this compound suggests that it will absorb ultraviolet-visible light, making it a candidate for photochemical reactions. Upon photoexcitation, the molecule can undergo a variety of transformations, including cis-trans isomerization, [2+2] cycloadditions, and rearrangements. The presence of chlorine atoms may also facilitate intersystem crossing to the triplet state, which can open up different reaction pathways.

Electrochemical methods can also be employed to induce reactions of this compound. The compound can be either oxidized or reduced at an electrode surface. Reductive electrochemistry could lead to the sequential cleavage of the carbon-chlorine bonds, generating radical anions or carbanions as intermediates. These intermediates could then undergo further reactions, such as dimerization or protonation. Oxidative electrochemistry might target the dienone system, potentially leading to polymerization or the formation of other oxidized species.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcome of the various reactions of this compound is governed by the principles of kinetics and thermodynamics. libretexts.orgopenstax.org In many cases, a competition between a kinetically favored and a thermodynamically favored product can be observed.

For instance, in cross-coupling reactions, the site of initial oxidative addition of the transition metal may be determined by the kinetic accessibility of the different C-Cl bonds. However, if the reaction is reversible, the final product distribution may reflect the relative thermodynamic stability of the possible products. openstax.org The reaction temperature is a critical parameter in controlling the outcome of such reactions. openstax.org Lower temperatures often favor the kinetic product, which is formed via the lowest activation energy pathway, while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product. libretexts.orgopenstax.org

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or slow reversalReversible
Product Forms fastestMost stable

Reaction Rate Determination and Activation Energy Profiling

Specific data on the reaction rates and activation energy profiles for reactions involving this compound are not available in published literature. To determine these parameters, experimental studies would be required. Such studies might involve techniques like spectroscopy or chromatography to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst).

Hypothetical Data Table for Reaction Rate Determination:

This table illustrates the type of data that would be generated from kinetic experiments. The values presented are purely hypothetical and for illustrative purposes only.

ExperimentInitial [this compound] (mol/L)Initial [Reagent] (mol/L)Temperature (K)Measured Initial Rate (mol/L·s)
10.100.10298Data Not Available
20.200.10298Data Not Available
30.100.20298Data Not Available
40.100.10308Data Not Available

Hypothetical Data Table for Activation Energy Profiling:

This table shows how rate constants at different temperatures could be used to calculate the activation energy, based on the Arrhenius equation. The values are for illustrative purposes only.

Temperature (K)Rate Constant (k) (L/mol·s)ln(k)1/T (K⁻¹)
298Data Not AvailableData Not AvailableData Not Available
308Data Not AvailableData Not AvailableData Not Available
318Data Not AvailableData Not AvailableData Not Available

Equilibrium Studies and Reaction Thermodynamics

There is no available information regarding equilibrium studies or the reaction thermodynamics for this compound. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions involving this compound have not been reported. These values would be crucial for understanding the spontaneity and position of equilibrium for its chemical transformations.

Hypothetical Data Table for Reaction Thermodynamics:

This table is a representation of the thermodynamic data that would be collected from equilibrium studies. The values are hypothetical.

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Equilibrium Constant (K)
Hypothetical Reaction AData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical Reaction BData Not AvailableData Not AvailableData Not AvailableData Not Available

Theoretical and Computational Chemistry Studies

Electronic Structure Elucidation and Quantum Chemical Analysis

This section would delve into the fundamental electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org An analysis of 1,1,5,5-Tetrachloropenta-1,4-dien-3-one would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For instance, a small HOMO-LUMO gap would suggest that the molecule is more likely to be reactive. The locations of the HOMO and LUMO on the molecular structure would indicate the probable sites for electrophilic and nucleophilic attack, respectively.

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of electron density within a molecule is key to predicting its interactions. A calculation of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge. This is typically visualized as a color-coded map superimposed on the molecule's electron density surface. Red areas would indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas would represent regions of low electron density (positive potential), prone to nucleophilic attack. This analysis would highlight the role of the electron-withdrawing chlorine atoms and the polar carbonyl group in shaping the molecule's reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Calculations

To study a reaction involving this compound, researchers would first identify the structures of the reactants, products, and any intermediates. The transition state, which is the highest energy point along the reaction pathway, would then be located and optimized. uni-muenchen.de A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. Following the characterization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. uni-muenchen.de This calculation maps the minimum energy path connecting the transition state to the reactants and products, thus confirming that the identified transition state indeed connects the desired chemical species.

Potential Energy Surface Mapping and Reaction Pathway Predictions

A more comprehensive understanding of a reaction can be gained by mapping the potential energy surface (PES). nih.gov This involves calculating the energy of the system for a range of molecular geometries. The PES provides a landscape of all possible reaction pathways, allowing for the prediction of the most favorable route. For complex reactions with multiple possible products, the PES can help in understanding the factors that control the reaction's selectivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would involve calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various bonds in the molecule. The computed NMR chemical shifts would help in assigning the signals in an experimental NMR spectrum to specific atoms in the structure. The prediction of electronic transitions would provide insights into the molecule's UV-Vis absorption profile.

Lack of Available Data for this compound

The investigation sought to find detailed information required to construct an article based on the provided outline, which included sections on theoretical and computational chemistry studies. Specifically, the search focused on:

Vibrational Frequency Calculations (IR, Raman): No published studies were identified that presented calculated or experimental infrared and Raman spectra for this compound.

Computational Design of Novel Derivatives: The search did not yield any research focused on the computational design and predicted reactivity of new derivatives based on the this compound scaffold.

Molecular Dynamics Simulations: There was no information found regarding molecular dynamics simulations for the conformational analysis or the effects of solvents on this compound.

While general information exists for the broader class of "penta-1,4-dien-3-ones" and their various derivatives, the specific tetrachlorinated compound requested by the user has not been the subject of published theoretical and computational chemistry studies. Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline without resorting to speculation, which would violate the principles of scientific accuracy.

Further research in the field of computational chemistry may address this knowledge gap in the future. However, based on the currently available scientific literature, the requested article cannot be produced.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For 1,1,5,5-Tetrachloropenta-1,4-dien-3-one (C₅H₂Cl₄O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

Detailed Research Findings: In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured. The presence of four chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragment ions, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key identifier for chlorinated compounds.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of chlorine atoms, carbon monoxide, and other small neutral fragments. By analyzing these fragments, the connectivity of the molecule can be deduced. For instance, the loss of a CO group is indicative of a ketone functionality.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Predicted Relative Abundance (%)
[C₅H₂³⁵Cl₄O]⁺ 217.8807 100.0
[C₅H₂³⁵Cl₃³⁷ClO]⁺ 219.8778 130.8
[C₅H₂³⁵Cl₂³⁷Cl₂O]⁺ 221.8748 63.8
[C₅H₂³⁵Cl³⁷Cl₃O]⁺ 223.8719 13.8
[C₅H₂³⁷Cl₄O]⁺ 225.8689 1.1
[M-Cl]⁺ 182.9122 Variable
[M-CO]⁺ 189.9048 Variable

Note: The relative abundances of the isotopic peaks are calculated based on the natural isotopic distribution of chlorine. The abundances of fragment ions are dependent on the ionization method and energy.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

Detailed Research Findings: The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons. The chemical shift of this signal would be in the region typical for vinylic protons, influenced by the electronegative chlorine atoms and the carbonyl group.

The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals for the carbonyl carbon, the chlorinated vinylic carbons (C1, C5), and the proton-bearing vinylic carbons (C2, C4). The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
¹H 6.5 - 7.5 Singlet N/A
¹³C (C=O) 180 - 190 Singlet N/A
¹³C (C1, C5) 125 - 135 Singlet N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Detailed Research Findings: The crystal structure would reveal the planarity of the dienone system and the orientation of the chlorine atoms. Intermolecular interactions, such as halogen bonding or dipole-dipole interactions involving the carbonyl group, could be identified in the crystal packing. This information is crucial for understanding the solid-state properties of the compound. Due to the lack of publicly available crystal structures for this specific compound, a hypothetical data table is presented based on similar chlorinated organic molecules.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 105
Volume (ų) 820
Z 4
Bond Length C=O (Å) ~1.21
Bond Length C=C (Å) ~1.34

Note: These are hypothetical values for illustrative purposes.

Advanced Vibrational Spectroscopy (FT-IR, Raman, VCD) for Probing Bonding and Stereochemistry

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Detailed Research Findings: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C=C stretching vibrations and C-Cl stretching vibrations.

Raman spectroscopy would complement the FT-IR data. The C=C double bonds, being more polarizable, are expected to show strong signals in the Raman spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule. Vibrational Circular Dichroism (VCD) could be applied if the molecule were chiral, but for the achiral this compound, this technique is not applicable.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Technique Intensity
C-H Stretch 3050 - 3100 FT-IR, Raman Weak
C=O Stretch 1680 - 1700 FT-IR Strong
C=C Stretch 1600 - 1650 FT-IR, Raman Medium-Strong

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD or ORD spectrum. However, if a chiral derivative were to be synthesized, these techniques would be essential for determining its enantiomeric purity and absolute configuration.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture and are therefore essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would show a peak at a specific retention time, and the coupled mass spectrometer would provide mass spectral data to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used. A reversed-phase HPLC method would likely be developed, where the compound is separated based on its polarity. A UV detector would be suitable for detection, as the conjugated dienone system is expected to have a strong UV absorbance.

Table 5: Exemplary Chromatographic Conditions for this compound

Technique Column Mobile Phase/Carrier Gas Detection
GC-MS DB-5ms (or similar) Helium Mass Spectrometry (EI)

Academic Applications and Research Potentials in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The dienone scaffold is a well-established precursor for a variety of complex molecular architectures. The presence of multiple reactive sites in 1,1,5,5-tetrachloropenta-1,4-dien-3-one could theoretically allow for its elaboration into intricate ring systems.

Construction of Novel Heterocyclic Ring Systems

The synthesis of heterocyclic compounds often relies on the reaction of bifunctional precursors. While no specific reactions involving this compound have been documented, its structure suggests potential pathways for the construction of novel heterocycles. For instance, its reaction with dinucleophiles such as hydrazines, hydroxylamine, or ureas could potentially lead to the formation of various five-, six-, or seven-membered heterocyclic rings. The chlorine atoms could act as leaving groups or influence the regioselectivity of these cyclization reactions, offering a route to previously inaccessible heterocyclic frameworks.

Assembly of Polycyclic and Spirocyclic Architectures

The dienone system is a classic participant in cycloaddition reactions, most notably the Diels-Alder reaction. The electron-deficient nature of the double bonds in this compound would make it a potent dienophile. Its reaction with various dienes could provide a direct route to highly functionalized and chlorinated six-membered rings, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. Furthermore, the ketone group offers a handle for subsequent transformations, such as the formation of spirocyclic systems through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, followed by intramolecular cyclization.

Precursor for Advanced Materials Science Research

The high degree of chlorination in this compound suggests its potential as a monomer or intermediate in the synthesis of novel polymers and supramolecular assemblies with unique properties.

Monomer or Intermediate in Novel Polymer Synthesis (Focus on synthetic methodology and polymer chemistry)

The vinyl groups of this compound could potentially undergo polymerization through various mechanisms, including radical, anionic, or coordination polymerization. The resulting polymers would possess a high chlorine content, which could impart desirable properties such as flame retardancy, chemical resistance, and altered electronic characteristics. Methodologically, the polymerization could be initiated by standard initiators, and the reaction conditions could be tailored to control the molecular weight and polydispersity of the resulting polymer. The ketone functionality along the polymer backbone would also be available for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of material properties.

Components for Supramolecular Assemblies or Self-Assembled Systems

The design of self-assembling systems often relies on specific intermolecular interactions. The polarized carbonyl group and the potential for halogen bonding from the chlorine atoms of this compound could be exploited to direct the formation of ordered supramolecular structures. For example, it could be incorporated into larger molecules designed to self-assemble into liquid crystals, gels, or other organized materials. The specific geometry and electronic properties of this compound could lead to novel packing arrangements and emergent properties in the resulting supramolecular systems.

Applications in Asymmetric Synthesis and Chiral Catalyst Design

While there is no literature on the use of this compound in asymmetric synthesis, the general field of using chlorinated compounds in catalysis provides a basis for speculation.

The development of chiral catalysts is a cornerstone of modern organic synthesis. Although no direct application of this compound in this area has been reported, its structure presents intriguing possibilities. For instance, it could serve as a scaffold for the synthesis of novel chiral ligands. The ketone functionality could be asymmetrically reduced to a chiral alcohol, which could then be further functionalized. Alternatively, the vinyl groups could be subjected to asymmetric dihydroxylation or epoxidation to introduce chirality. The resulting chiral, chlorinated molecule could then be evaluated as a ligand for metal-catalyzed asymmetric reactions, where the electronic and steric properties of the chlorine atoms could influence the stereochemical outcome of the catalyzed transformation. The exploration of such possibilities could lead to the discovery of new and effective chiral catalysts.

Design and Synthesis of Chemically Reactive Probes and Reagents

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the application of this compound in the design and synthesis of chemically reactive probes and reagents. While the broader class of divinyl ketones, or 1,4-pentadien-3-ones, is recognized for its utility as Michael acceptors and its potential in the development of bioactive molecules, specific studies focusing on the tetrachlorinated derivative are not present in the accessible academic domain. The high degree of halogenation on the terminal carbons of the diene system suggests a unique electronic and steric profile that could theoretically be exploited; however, empirical data from dedicated research in this area is currently unavailable.

Challenges and Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Approaches

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. For a polychlorinated compound such as 1,1,5,5-Tetrachloropenta-1,4-dien-3-one, traditional synthetic routes may rely on harsh reagents and produce significant chemical waste. Future research should prioritize the development of greener alternatives.

Key Research Objectives:

Catalytic Routes: Investigating catalytic methods that can achieve the desired transformations with high selectivity and turnover numbers. This could involve exploring novel transition metal catalysts or organocatalysts.

Alternative Solvents: Moving away from chlorinated or volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids.

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials to reduce the reliance on petrochemical sources.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a critical metric in this endeavor. The ideal synthesis would maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Exploration of Uncharted Reactivity and Reaction Pathways

The unique electronic and steric properties of this compound, conferred by its multiple chlorine substituents and conjugated system, suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

Potential Reaction Pathways to Explore:

Cycloaddition Reactions: The dienone scaffold could participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to generate complex molecular architectures.

Nucleophilic Addition and Substitution: The electrophilic nature of the carbonyl group and the vinylic carbons suggests that reactions with a wide range of nucleophiles could be facile, leading to a diverse array of derivatives.

Reductive and Oxidative Transformations: Investigating the behavior of the compound under reducing and oxidizing conditions could reveal novel reaction pathways and afford new functionalized molecules.

A deeper understanding of these reaction pathways will be crucial for unlocking the synthetic potential of this compound. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. researchgate.net The integration of the synthesis and derivatization of this compound with flow chemistry platforms represents a significant future research direction. beilstein-journals.orgbeilstein-journals.org

Advantages of Flow Chemistry Integration:

FeatureBenefit in the Context of this compound Synthesis
Precise Control Enables fine-tuning of reaction parameters (temperature, pressure, residence time) to optimize yield and selectivity. researchgate.net
Enhanced Safety Minimizes the handling of potentially hazardous reagents and intermediates by containing them within a closed system. researchgate.net
Scalability Allows for seamless scaling from laboratory-scale synthesis to pilot-scale production by extending the operation time. fu-berlin.de
Automation Facilitates high-throughput screening of reaction conditions and the automated synthesis of a library of derivatives. beilstein-journals.orgfu-berlin.de

Automated synthesis platforms can further accelerate research by enabling the rapid optimization of reaction conditions and the generation of diverse compound libraries for screening purposes. beilstein-journals.orgbeilstein-journals.org

Advanced Theoretical Modeling for Predictive Reaction Design

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules. In the case of this compound, these methods can provide valuable insights that guide experimental work.

Applications of Theoretical Modeling:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms.

Spectroscopic Prediction: Computational methods can predict spectroscopic properties (e.g., NMR, IR spectra), aiding in the characterization of new compounds.

Reactivity Prediction: Molecular orbital calculations can identify the most reactive sites in the molecule, guiding the design of new reactions.

By leveraging these predictive capabilities, researchers can design more efficient and targeted synthetic strategies, reducing the need for extensive empirical screening.

Unexplored Derivatization and Functionalization Opportunities

The functional group handles present in this compound (a ketone and four vinyl chlorides) provide ample opportunities for derivatization and functionalization. A systematic exploration of these possibilities could lead to the discovery of new compounds with interesting properties.

Potential Derivatization Strategies:

Modification of the Carbonyl Group: Reactions such as Wittig olefination, reductive amination, and the formation of hydrazones or oximes can be explored.

Substitution of the Chlorine Atoms: Nucleophilic substitution of the vinyl chlorides, potentially mediated by transition metal catalysts, could introduce a wide range of new functional groups.

Functionalization of the Carbon Skeleton: Reactions that modify the carbon backbone, such as cross-coupling reactions, could be investigated to build more complex molecular structures.

The creation of a diverse library of derivatives is a crucial step towards identifying potential applications for this compound.

Interdisciplinary Research with Materials Science and Catalysis

The unique structure of this compound suggests potential applications in materials science and catalysis. Interdisciplinary collaborations will be key to exploring these possibilities.

Potential Interdisciplinary Research Areas:

Polymer Science: The dienone could serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as thermal stability or flame retardancy.

Coordination Chemistry: The oxygen and chlorine atoms could act as ligands for metal ions, leading to the formation of new coordination complexes with interesting catalytic or material properties.

Catalyst Development: The compound itself or its derivatives could be explored as ligands for transition metal catalysts, potentially influencing their activity and selectivity in various chemical transformations.

By bridging the gap between organic synthesis and other scientific disciplines, the full potential of this compound can be realized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,1,5,5-tetrachloropenta-1,4-dien-3-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between chlorinated aldehydes and ketones. For example, reacting 1,1,5,5-tetrachloropentanal with acetone in a basic medium (e.g., NaOH) under reflux. Optimization involves adjusting molar ratios (e.g., 1:2 aldehyde:ketone), solvent polarity (ethanol/water mixtures), and temperature (60–80°C) to enhance yield. Characterization via IR and NMR confirms carbonyl and conjugated diene formation .
  • Key Parameters :

ParameterOptimal Range
Molar Ratio (Aldehyde:Ketone)1:2
Temperature60–80°C
Catalyst10% NaOH

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • ¹H/¹³C NMR : Analyze conjugated diene protons (δ 6.0–7.0 ppm) and quaternary carbons adjacent to chlorine atoms (δ 80–100 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (loss of Cl groups). Cross-referencing with computational predictions (e.g., DFT) improves accuracy .

Q. What are the primary chemical reactivities of this compound under oxidative or reductive conditions?

  • Methodology :

  • Oxidation : React with KMnO₄ in acidic conditions to form carboxylic acids (e.g., trichloroacetic acid). Monitor via TLC for intermediate ketone oxidation.
  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the carbonyl group to an alcohol. GC-MS tracks product distribution.
  • Substitution : Explore nucleophilic substitution (e.g., Cl → OH using AgNO₃) under controlled pH .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron affinity and radical scavenging potential. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets.
  • Molecular Docking : Simulate binding to biological targets (e.g., BCL-2) using AutoDock Vina. Multi-ligand simultaneous docking (MLSD) evaluates synergistic effects with other inhibitors .
    • Example DFT Results :
PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.8
ΔE (HOMO-LUMO)4.4

Q. What strategies resolve contradictions in experimental vs. computational data for thermodynamic properties (e.g., enthalpy of formation)?

  • Methodology : Validate computational predictions (e.g., using ACD/Labs Percepta) with experimental calorimetry. For example, compare DFT-derived ΔfH° with bomb calorimetry results. Discrepancies >5% require re-evaluating basis sets or experimental conditions (e.g., purity) .

Q. How can crystallographic techniques (e.g., SHELX) clarify structural ambiguities in chlorinated dienones?

  • Methodology : Perform single-crystal X-ray diffraction. Refinement via SHELXL accounts for heavy atoms (Cl) and twinning. ORTEP-3 visualizes thermal ellipsoids and bond angles. High-resolution data (<1.0 Å) minimizes errors in electron density maps .

Q. What in silico or in vitro approaches assess the compound’s toxicity and environmental persistence?

  • Methodology :

  • QSAR Models : Predict ecotoxicity using EPI Suite or TEST software.
  • Ames Test : Evaluate mutagenicity in Salmonella strains.
  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) via HPLC to estimate half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.